molecular formula C15H17NO2 B12914379 Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- CAS No. 61449-17-0

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-

Cat. No.: B12914379
CAS No.: 61449-17-0
M. Wt: 243.30 g/mol
InChI Key: ZOQUVTLXOGUUIH-UHFFFAOYSA-N
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Description

This compound features a core isoxazole ring substituted with a methyl group at position 3 and a bulky 2-phenyl-2-(2-propenyloxy)ethyl group at position 5.

Properties

CAS No.

61449-17-0

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-methyl-5-(2-phenyl-2-prop-2-enoxyethyl)-1,2-oxazole

InChI

InChI=1S/C15H17NO2/c1-3-9-17-15(13-7-5-4-6-8-13)11-14-10-12(2)16-18-14/h3-8,10,15H,1,9,11H2,2H3

InChI Key

ZOQUVTLXOGUUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole can be achieved through several steps involving the formation of the isoxazole ring and the introduction of the allyloxy and phenylethyl groups. One common method involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using an allyl halide and a suitable base.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole would likely involve optimizing the above synthetic routes for large-scale production. This would include selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Isoxazole compounds are known for their diverse biological activities. The specific compound has shown promise in several areas:

  • Anti-inflammatory Activity : Preliminary studies indicate that Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- may interact with proteins involved in inflammation. It has been noted for its potential selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects in various studies. For instance, derivatives of isoxazole have been synthesized and evaluated for their efficacy as analgesics, showing comparable activity to standard pain relief medications like aspirin .
  • Anticancer Potential : Some studies have explored the cytotoxic effects of isoxazole derivatives against various cancer cell lines. Compounds within this family have exhibited significant cytotoxicity against leukemia cells and other cancer types, suggesting a potential role in cancer therapeutics .

Synthetic Methodologies

The synthesis of Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- can be achieved through several chemical pathways, allowing for the modification of its properties for specific applications. Common synthetic routes include:

  • Cycloaddition Reactions : Utilizing 1,3-dipolar cycloaddition methods to create isoxazole rings from suitable precursors.
  • Functionalization Techniques : Introducing various substituents on the isoxazole ring to enhance biological activity or alter physicochemical properties.

These synthetic strategies enable researchers to tailor the compound's characteristics for targeted therapeutic applications .

  • Anti-inflammatory Efficacy : A study by Rajanarendar et al. (2015) evaluated a series of isoxazoles for their COX inhibitory activity using carrageenan-induced paw edema models. Compounds exhibiting chloro or bromo substitutions showed significant anti-inflammatory effects and selective COX-2 inhibition .
  • Cytotoxic Activity : Research conducted by Diana et al. (2010) focused on synthesizing novel isoxazoles and assessing their antiproliferative activity against human tumor cell lines. Their findings indicated that certain derivatives displayed potent cytotoxic effects comparable to established anticancer agents .

Mechanism of Action

The mechanism of action of 5-(2-(Allyloxy)-2-phenylethyl)-3-methylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous isoxazole derivatives:

Compound Name Substituents (Position 3 and 5) Melting Point (°C) Yield (%) Notable Features References
Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- 3-methyl; 5-(2-phenyl-2-propenyloxyethyl) N/A N/A Propenyloxyethyl group may enhance lipophilicity and reactivity
3-(10-Chloro-9-anthryl)-5-[3-(prop-2-ynyloxy)phenoxymethyl]isoxazole 3-chloroanthryl; 5-propargyloxy-phenoxymethyl N/A N/A Propargyloxy group increases electrophilicity; chloroanthryl adds steric bulk
Ethyl 3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate 3-methyl; 5-(5-nitrofuran-2-yl); 4-ester N/A N/A Nitro group enhances electrophilicity; ester improves solubility
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate 3-dimethylaminoethyl; 5-phenyl N/A N/A Basic amino group improves water solubility (as citrate salt)
4-Benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) Δ²-isoxazoline core; 4-benzoyl; 5-imidazolo 138 74 Saturated ring increases stability; thiol group enables metal coordination

Physical and Spectroscopic Properties

  • Melting Points : Saturated isoxazolines (e.g., Δ²-isoxazoline in ) exhibit higher melting points (138°C) compared to aromatic isoxazoles, likely due to improved crystal packing.
  • Spectroscopic Confirmation : IR and NMR data (e.g., ) for analogous compounds emphasize the importance of carbonyl (C=O) and ether (C-O-C) stretches in structural validation.

Biological Activity

Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]- is a heterocyclic compound with a unique structure that imparts various biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. Its molecular formula is C16_{16}H19_{19}N1_{1}O2_{2}, with a molecular weight of approximately 245.30 g/mol. The structural characteristics include:

  • 3-Methyl group : Enhances lipophilicity and biological activity.
  • 5-Substituted phenyl group : Contributes to receptor interactions and specificity.
  • Propenyloxy ethyl side chain : May influence the compound's pharmacokinetics and binding affinity.

Biological Activities

Isoxazole derivatives are known for a variety of biological activities, including:

  • Anticancer Activity : Isoxazole compounds have shown promising results against various cancer cell lines. For instance, modifications to natural compounds like hydnocarpin have resulted in derivatives that induce apoptosis in melanoma (A375) and lung adenocarcinoma (A549) cells with IC50_{50} values as low as 0.76 µM .
  • Anti-inflammatory Activity : Certain isoxazoles exhibit selective inhibition of COX-2, which is crucial for anti-inflammatory effects. Compounds synthesized with specific substituents have been shown to possess significant analgesic properties .
  • Antimicrobial Activity : Isoxazole derivatives demonstrate antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and antifungal activity against strains like Candida albicans .

The biological activity of isoxazole compounds can often be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Isoxazole derivatives can inhibit key enzymes involved in inflammatory processes or cancer progression. For example, some derivatives selectively inhibit COX-2 enzymes, which are implicated in pain and inflammation .
  • Cell Cycle Arrest : Certain isoxazoles induce cell cycle arrest in cancer cells, leading to increased apoptosis. Research indicates that these compounds can cause arrest in the G2/M and S phases of the cell cycle .
  • Binding Affinity : Studies suggest that isoxazole compounds may interact with proteins involved in inflammation or bacterial resistance mechanisms, although further research is needed to elucidate these interactions fully.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of modified hydnocarpin derivatives, one compound exhibited an IC50_{50} value of 0.76 µM against A375 cells after 48 hours of treatment. This demonstrates the potential for isoxazole derivatives in developing effective cancer therapies .

Case Study 2: Anti-inflammatory Effects

Research on synthesized isoxazoles revealed that certain compounds had sub-micromolar IC50_{50} values for COX-2 inhibition (e.g., IC50_{50} = 0.95 µM), highlighting their potential as anti-inflammatory agents .

Comparative Analysis

The following table summarizes the biological activities of selected isoxazole derivatives:

Compound NameBiological ActivityIC50_{50} ValueTarget
Hydnocarpin derivativeAnticancer (A375)0.76 µM (48h)Cancer cell
Isoxazole derivativeCOX-2 inhibitor0.95 µMInflammation
Isoxazole derivativeAntimicrobial (S. aureus)N/ABacterial

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]isoxazole?

The synthesis of isoxazole derivatives typically involves cyclocondensation reactions or multi-step functionalization. Key factors include solvent selection (e.g., ethanol, DMF), catalysts (e.g., glacial acetic acid for acid-catalyzed reactions), and temperature control. For example, highlights the use of reflux conditions and pressure reduction to isolate intermediates, while emphasizes the role of substituted benzaldehydes in forming triazole-linked structures. Methodological steps:

  • Solvent optimization : Polar aprotic solvents enhance nucleophilic substitution in aryl ether formation.
  • Catalyst screening : Acidic conditions (e.g., glacial acetic acid) stabilize reactive intermediates .
  • Characterization : Validate purity via melting point analysis and elemental composition (C, H, N) matching .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this isoxazole derivative?

Structural elucidation relies on a combination of:

  • NMR spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions to assign substituent positions (e.g., phenyl vs. propenyloxy groups) .
  • Infrared (IR) spectroscopy : Identify functional groups like C-O-C (1100–1250 cm1^{-1}) and isoxazole ring vibrations (1600–1500 cm1^{-1}) .
  • Elemental analysis : Ensure calculated vs. experimental C/H/N ratios align within ±0.3% .

Q. How do substituents (e.g., phenyl, propenyloxy) influence the compound’s reactivity in further functionalization?

The phenyl group provides steric hindrance, directing electrophilic substitution to meta/para positions, while the propenyloxy moiety enables allylic oxidation or epoxidation. demonstrates how electron-withdrawing substituents (e.g., nitro groups) on aryl rings alter reaction kinetics in tetrazole synthesis. Methodological considerations:

  • Steric effects : Use bulky substituents to block undesired reaction pathways.
  • Electronic effects : Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and binding modes of this compound?

Quantum mechanical calculations (e.g., DFT) and molecular docking simulations are pivotal. describes ICReDD’s approach using reaction path searches to predict transition states and optimize experimental conditions. Steps include:

  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • Transition state analysis : Identify energy barriers for key reactions (e.g., cyclization) to prioritize synthetic routes .
  • Machine learning : Train models on existing reaction datasets to predict yields and selectivity .

Q. How should researchers resolve contradictions in spectral data between experimental and theoretical results?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or crystallographic packing. and suggest:

  • Solvent correction : Use deuterated solvents and reference internal standards (e.g., TMS).
  • Crystallographic validation : Compare experimental XRD data (e.g., C–C bond lengths) with computational geometry .
  • Dynamic effects : Account for conformational flexibility via molecular dynamics simulations .

Q. What strategies mitigate challenges in multi-step synthesis, such as low yields or side reactions?

and highlight purification (e.g., column chromatography) and intermediate stabilization:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyl groups during coupling reactions.
  • Stepwise monitoring : Employ LC-MS or TLC to track reaction progress and isolate intermediates.
  • Byproduct analysis : Use high-resolution mass spectrometry (HRMS) to identify and eliminate side products .

Q. How can machine learning improve the design of derivatives with enhanced bioactivity?

underscores the role of data-driven models in property prediction:

  • Feature selection : Train models on descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • Activity cliffs : Identify structural motifs (e.g., oxadiazole rings in ) correlated with target binding.
  • Transfer learning : Apply pre-trained models to small datasets for lead optimization .

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